molecular formula C19H13NO4 B3001572 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide CAS No. 923150-83-8

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

Cat. No.: B3001572
CAS No.: 923150-83-8
M. Wt: 319.316
InChI Key: FFBQBNQQHFCDFE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which is then reacted with 3-chloropentane-2,4-dione to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ascorbate and copper sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a coumarin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBQBNQQHFCDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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